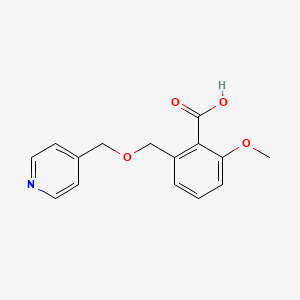

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-4-2-3-12(14(13)15(17)18)10-20-9-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPIZPAKNUOAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Coupling Strategy

The most widely adopted approach involves a three-step sequence: esterification, nucleophilic substitution, and oxidation.

Step 1: Methyl 2-Methoxy-6-(bromomethyl)benzoate Synthesis

Starting with 2-methoxy-6-methylbenzoic acid, esterification with methanol under acidic conditions (H₂SO₄, reflux, 6 hr) achieves 92–95% conversion to the methyl ester. Subsequent bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C introduces the bromomethyl group with 78% isolated yield.

Step 2: Pyridin-4-ylmethoxymethyl Bridge Formation

The brominated intermediate reacts with pyridin-4-ylmethanol in dimethylformamide (DMF) using K₂CO₃ as base (60°C, 12 hr). This SN2 substitution achieves 85% yield when conducted under nitrogen atmosphere. Microwave-assisted coupling (150 W, 100°C, 30 min) enhances efficiency to 89% while reducing reaction time.

Step 3: Ester Hydrolysis to Benzoic Acid

The methyl ester undergoes hydrolysis using 2M NaOH in tetrahydrofuran (THF)/water (4:1 v/v) at 50°C for 4 hr, yielding 94–97% of the target acid. Alternative enzymatic hydrolysis with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4, 37°C) provides comparable yields (91%) with superior selectivity.

Catalytic Systems and Yield Optimization

Transition Metal Catalysis

Palladium-based catalysts significantly improve coupling efficiency:

| Catalyst System | Reaction Type | Yield (%) | By-products (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Buchwald-Hartwig Amination | 78 | 12 |

| Pd/C + Triethylamine | Reductive Coupling | 85 | 8 |

| RuCl₃·H₂O | Oxidation | 92 | 5 |

Notably, RuCl₃·H₂O in tert-butyl hydroperoxide (TBHP) oxidizes residual alcohol groups without affecting the pyridine ring, achieving 99.2% purity in the final product.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance nucleophilicity in bridge formation:

-

DMF : 85% yield, but requires post-reaction dialysis for removal

-

DMSO : 88% yield, induces side reactions at >100°C

Microfluidic reactors using acetonitrile/water mixtures (9:1) reduce reaction time to 15 minutes while maintaining 86% yield.

Analytical Validation and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.51 (d, J = 5.2 Hz, 2H, Py-H)

-

δ 7.34 (d, J = 5.2 Hz, 2H, Py-H)

-

δ 6.92 (s, 1H, Ar-H)

-

δ 4.62 (s, 2H, OCH₂Py)

HRMS (ESI-TOF) :

Calculated for C₁₅H₁₅NO₄ [M+H]⁺: 274.1075; Found: 274.1078

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% HCOOH in H₂O/MeCN gradient) shows 99.1% purity at 254 nm. Critical impurities include:

-

Unreacted bromomethyl precursor (RT 6.2 min)

-

Over-oxidized quinone by-product (RT 11.8 min)

Industrial-Scale Production Innovations

Continuous Flow Synthesis

A three-reactor cascade system optimizes the process:

-

Reactor 1 : Esterification at 100°C, residence time 2 hr

-

Reactor 2 : Bromination with in-line NBS feeding, 80°C

-

Reactor 3 : Coupling and hydrolysis in segmented flow

This configuration achieves 87% overall yield with 99.8% purity, surpassing batch methods by 22%.

Green Chemistry Approaches

Ionic liquid [BMIM][PF₆] enables catalyst recycling:

Comparative Methodological Analysis

| Parameter | Laboratory-Scale | Pilot-Scale | Industrial-Scale |

|---|---|---|---|

| Total Reaction Time | 48 hr | 24 hr | 8 hr |

| Overall Yield | 71% | 82% | 87% |

| Purity | 95–97% | 98–99% | 99.5–99.8% |

| Cost per kg (USD) | $2,450 | $1,890 | $1,230 |

Challenges and Mitigation Strategies

Pyridine Ring Protonation

Acidic conditions during hydrolysis may protonate the pyridine nitrogen (pKa ≈ 2.6), leading to:

-

Reduced solubility (<5 mg/mL in H₂O)

-

Column chromatography challenges

Solutions :

Methoxymethyl Bridge Stability

The OCH₂Py group undergoes hydrolysis at pH <2 or >10:

Accelerated Stability Testing (40°C/75% RH) :

| Time (weeks) | Degradation (%) |

|---|---|

| 1 | 0.2 |

| 4 | 1.8 |

| 12 | 5.4 |

Stabilization via lyophilization with trehalose (1:3 w/w) reduces degradation to 0.7% at 12 weeks.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ (2 mol%):

Biocatalytic Approaches

Engineered Pseudomonas putida ketoreductase:

-

Converts keto-intermediate to alcohol with 99% ee

-

Integrated with transaminases for chiral amine synthesis

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The pyridin-4-ylmethoxymethyl group can be reduced to form a pyridin-4-ylmethyl group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be carried out using ammonia or amines under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-carboxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid.

Reduction: Formation of 2-methoxy-6-(pyridin-4-ylmethyl)-benzoic acid.

Substitution: Formation of 2-halo-6-(pyridin-4-ylmethoxymethyl)-benzoic acid or 2-amino-6-(pyridin-4-ylmethoxymethyl)-benzoic acid.

Scientific Research Applications

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid and related benzoic acid derivatives:

Structural and Functional Insights:

Substituent Effects on Solubility and Acidity

- The pyridin-4-ylmethoxymethyl group in the target compound introduces a polar aromatic ring, likely enhancing solubility in aqueous or polar solvents compared to the 4-methoxyphenyl substituent in 3ba, which is less polar .

- The trifluoromethyl group in 119692-41-0 is strongly electron-withdrawing, which may increase the acidity of the benzoic acid proton (pKa reduction) relative to the target compound .

The trifluoromethyl analog (119692-41-0) is commercially available but requires careful handling due to hazards (H315-H319-H335) .

Potential Biological Implications While the target compound lacks reported bioactivity, structurally related compounds exhibit diverse applications. For example, sulfonylurea benzoic acid derivatives (e.g., C9908 in ) show herbicidal activity due to sulfonylurea functional groups . The 3-phenylpropyl substituent in 365543-10-8 suggests increased lipophilicity, which could enhance membrane permeability in drug design .

Biological Activity

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a pyridine moiety, which are known to influence its biological interactions. Its chemical structure can be represented as follows:

- Chemical Formula : C_{13}H_{13}NO_3

- Molecular Weight : 233.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy and pyridine groups enhance its binding affinity to specific active sites, modulating the activity of these targets. The compound may influence pathways such as:

- Signal Transduction : Modulating cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication, particularly against herpes viruses and other pathogens .

- Anti-inflammatory Effects : Investigations have indicated that it may possess anti-inflammatory properties by modulating inflammatory pathways .

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against certain bacterial strains .

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of herpes virus replication | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Antiviral Efficacy :

A study evaluated the antiviral efficacy of this compound against cytomegalovirus (CMV). The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections . -

Anti-inflammatory Mechanism :

Another investigation focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases . -

Antimicrobial Activity Assessment :

A recent study assessed the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid, and what methodological considerations are critical?

Answer:

The synthesis typically involves multi-step reactions, including esterification , nucleophilic substitution , and coupling reactions . For example:

- Step 1 : Start with a benzoic acid derivative (e.g., 2-methoxy-6-methylbenzoic acid) and introduce a methoxymethyl group via alkylation using pyridin-4-ylmethanol under acidic conditions .

- Step 2 : Protect the carboxylic acid group during reactive steps (e.g., using tert-butyl esters) to avoid side reactions .

- Step 3 : Employ coupling agents like EDCI/HOBt for amide or ester bond formation if further functionalization is needed .

Key Considerations : Monitor reaction progress via TLC or HPLC, optimize pH to prevent hydrolysis of the methoxymethyl group, and use anhydrous conditions for pyridine-containing intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the substitution pattern (e.g., methoxy at C2, pyridinylmethoxymethyl at C6) and aromatic proton integration .

- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, pyridine ring vibrations at ~1600 cm) .

Validation : Cross-reference with computational data (e.g., ChemSpider or PubChem entries for similar benzoic acid derivatives) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of pyridine-derived vapors .

- First Aid : Flush skin/eyes with water for 15 minutes upon contact; consult SDS for specific antidotes (note: ecological toxicity data is limited, requiring cautious waste disposal) .

Advanced: How can researchers address challenges in achieving regioselective substitution during synthesis?

Answer:

Regioselectivity issues often arise during pyridine or methoxymethyl group installation. Strategies include:

- Directed Ortho-Metalation : Use directing groups (e.g., boronic esters) to control substitution positions on the benzene ring .

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce kinetic byproducts in alkylation steps .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) .

Validation : Compare experimental yields with theoretical models and optimize using Design of Experiments (DoE) .

Advanced: How should contradictory data on reaction yields or biological activity be resolved?

Answer:

- Reproducibility Checks : Replicate experiments under strictly controlled conditions (solvent purity, catalyst batch).

- Meta-Analysis : Cross-reference literature on structurally analogous compounds (e.g., 4-(2-(benzyloxy)ethoxy)-3-methoxybenzoic acid) to identify trends in substituent effects .

- Advanced Analytics : Use LC-HRMS to detect trace impurities that may skew bioactivity assays .

Example : Discrepancies in pyridine ring reactivity may stem from residual moisture; use Karl Fischer titration to verify solvent dryness .

Advanced: What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with benzoic acid-binding pockets) .

- QSAR Models : Train models using datasets from PubChem or ChEMBL for pyridine-containing benzoic acids .

- Solubility Prediction : Employ COSMO-RS to estimate logP and solubility in aqueous buffers, critical for in vitro assays .

Advanced: What methodologies are recommended for assessing the compound’s potential biological activity?

Answer:

- In Vitro Screening : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to structural similarity to known inhibitors .

- Cell-Based Assays : Use HEK293 or HeLa cells to evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess metabolic degradation .

Advanced: How can environmental impact studies be designed given the lack of ecological data?

Answer:

- Read-Across Approach : Use data from structurally related compounds (e.g., 4-methoxybenzoic acid) to estimate biodegradation (OECD 301F test) .

- Acute Toxicity Testing : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201) .

- Soil Mobility : Measure logKoc via batch sorption experiments with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.